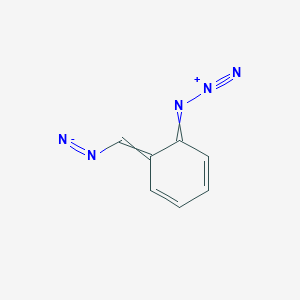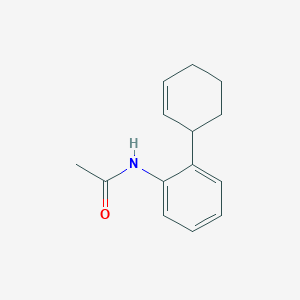
2,6-Difluoro-4-(4-propylcyclohexyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Difluoro-4-(4-propylcyclohexyl)benzoic acid: is an organic compound with the molecular formula C16H20F2O2 and a molecular weight of 282.33 g/mol . This compound is a derivative of benzoic acid, characterized by the presence of two fluorine atoms at the 2 and 6 positions, and a 4-propylcyclohexyl group at the 4 position of the benzene ring . It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Difluoro-4-(4-propylcyclohexyl)benzoic acid typically involves the following steps:
Fluorination: Introduction of fluorine atoms at the 2 and 6 positions of the benzene ring.
Cyclohexylation: Attachment of the 4-propylcyclohexyl group to the 4 position of the benzene ring.
Carboxylation: Introduction of the carboxyl group to form the benzoic acid derivative.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and controlled reaction conditions to ensure high yield and purity. The specific methods and conditions can vary depending on the manufacturer and desired application .
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the carboxyl group.
Reduction: Reduction reactions may target the fluorine atoms or the cyclohexyl group.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like Grignard reagents or organolithium compounds are often employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science: It is used in the synthesis of advanced materials with specific properties.
Biology:
Biochemical Studies: The compound is used to study enzyme interactions and metabolic pathways.
Medicine:
Drug Development: It serves as a precursor or intermediate in the synthesis of pharmaceutical compounds.
Industry:
Polymer Production: The compound is used in the production of specialty polymers with unique properties.
作用機序
The mechanism of action of 2,6-Difluoro-4-(4-propylcyclohexyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms and the cyclohexyl group play a crucial role in its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects .
類似化合物との比較
2,4-Difluorobenzoic acid: Similar structure but with fluorine atoms at the 2 and 4 positions.
2,6-Difluoro-4-hydroxybenzonitrile: Contains a hydroxyl group and a nitrile group instead of the propylcyclohexyl group.
Uniqueness: 2,6-Difluoro-4-(4-propylcyclohexyl)benzoic acid is unique due to the presence of the 4-propylcyclohexyl group, which imparts specific chemical and physical properties. This makes it suitable for specialized applications in various fields .
特性
CAS番号 |
333974-50-8 |
|---|---|
分子式 |
C16H20F2O2 |
分子量 |
282.32 g/mol |
IUPAC名 |
2,6-difluoro-4-(4-propylcyclohexyl)benzoic acid |
InChI |
InChI=1S/C16H20F2O2/c1-2-3-10-4-6-11(7-5-10)12-8-13(17)15(16(19)20)14(18)9-12/h8-11H,2-7H2,1H3,(H,19,20) |
InChIキー |
VLNLVUURIIPCOO-UHFFFAOYSA-N |
正規SMILES |
CCCC1CCC(CC1)C2=CC(=C(C(=C2)F)C(=O)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


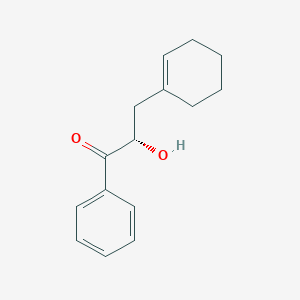
![[11-(Thiophen-3-yl)undecyl]phosphonic acid](/img/structure/B14253963.png)
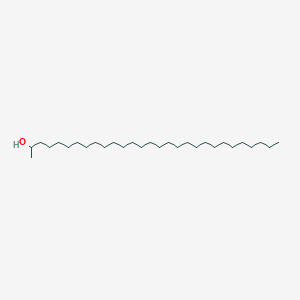
![Benzene, 1-bromo-4-[(2-tridecynyloxy)methyl]-](/img/structure/B14253977.png)
![1,3,5-Benzenetricarboxylic acid, tris[(3,5-dihydroxyphenyl)methyl] ester](/img/structure/B14253989.png)
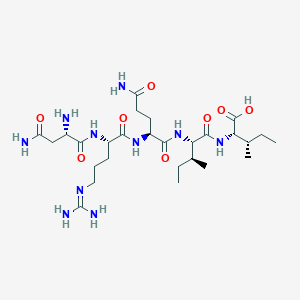
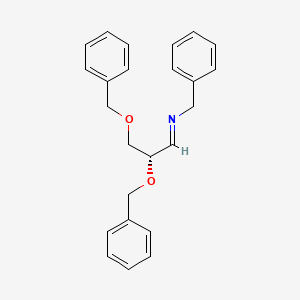
![2,2'-([1,1'-Biphenyl]-2,2'-diyl)bis[5-(4-fluorophenyl)-1,3,4-oxadiazole]](/img/structure/B14254010.png)
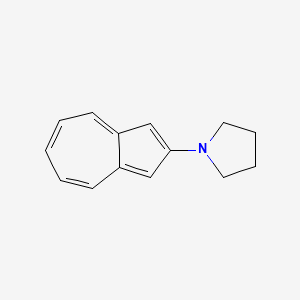
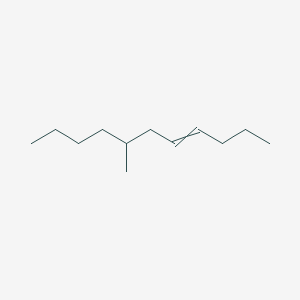
![1-(Iodomethyl)-5-methyl-1,2-dihydro[1,3]oxazolo[3,2-a]quinolin-10-ium iodide](/img/structure/B14254034.png)
